molecular formula C14H14N2O2S4 B2741483 5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1396867-51-8

5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2741483
CAS No.: 1396867-51-8
M. Wt: 370.52
InChI Key: FSTBZPQKWUQGHF-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

The compound 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (4a) demonstrates moderate potency as an inhibitor of cyclin-dependent kinase 5 (cdk5), indicating its potential utility in research focusing on cell cycle regulation and neurodegenerative diseases. The unique binding mode of ligand 4a to cdk5, facilitated via a water molecule in the hinge region, suggests a novel approach to targeting this kinase (Malmström et al., 2012).

Antiviral Activity

A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed that certain compounds within this class exhibit anti-tobacco mosaic virus activity. This finding suggests the potential for these sulfonamide derivatives to be developed as antiviral agents, highlighting the importance of further investigation into their mechanism of action and spectrum of activity (Chen et al., 2010).

Drug Metabolism Studies

The biaryl-bis-sulfonamide compound LY451395, an AMPA receptor potentiator, underwent metabolism studies using Actinoplanes missouriensis to produce mammalian metabolites. This microbial-based surrogate biocatalytic system allowed for the production of sufficient quantities of metabolites for nuclear magnetic resonance spectroscopy analysis, demonstrating the compound's complex metabolic profile in preclinical species. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Zmijewski et al., 2006).

Anticonvulsant Activities

Sulfonamide derivatives, particularly those incorporating the thiophene moiety, have shown varying degrees of anticonvulsant activity. This variability is influenced by the nature of the substituents on the sulfone group, with sulfones carrying 3- or 4-halo substituents generally exhibiting the highest activity. Such compounds, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have demonstrated potential as therapeutic agents for epilepsy and related neurological disorders (Barnish et al., 1981).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

5-methyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S4/c1-9-5-6-13(20-9)22(17,18)15-8-12-10(2)16-14(21-12)11-4-3-7-19-11/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTBZPQKWUQGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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